Cas no 1521432-90-5 (2-amino-2-(2-methoxyphenyl)-N-methylacetamide)

2-Amino-2-(2-methoxyphenyl)-N-methylacetamide is a specialized organic compound featuring a methoxy-substituted phenyl ring and an acetamide backbone with a methylamino functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry research. The presence of both amino and methoxy groups enhances its versatility in forming derivatives or serving as a building block for bioactive molecules. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly in the development of targeted therapeutics. The compound's stability under standard laboratory conditions further contributes to its utility in multi-step organic transformations.
2-amino-2-(2-methoxyphenyl)-N-methylacetamide structure
1521432-90-5 structure
商品名:2-amino-2-(2-methoxyphenyl)-N-methylacetamide
CAS番号:1521432-90-5
MF:C10H14N2O2
メガワット:194.230362415314
MDL:MFCD26600770
CID:5655644
PubChem ID:83531164

2-amino-2-(2-methoxyphenyl)-N-methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(2-methoxyphenyl)-N-methylacetamide
    • EN300-2757777
    • 1521432-90-5
    • MDL: MFCD26600770
    • インチ: 1S/C10H14N2O2/c1-12-10(13)9(11)7-5-3-4-6-8(7)14-2/h3-6,9H,11H2,1-2H3,(H,12,13)
    • InChIKey: WVQJVUHQVPMWCB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC=CC=1C(C(NC)=O)N

計算された属性

  • せいみつぶんしりょう: 194.105527694g/mol
  • どういたいしつりょう: 194.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 64.4Ų

2-amino-2-(2-methoxyphenyl)-N-methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2757777-5.0g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5 95.0%
5.0g
$2525.0 2025-03-20
Enamine
EN300-2757777-0.5g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5 95.0%
0.5g
$836.0 2025-03-20
Enamine
EN300-2757777-1g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5
1g
$871.0 2023-09-10
Enamine
EN300-2757777-5g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5
5g
$2525.0 2023-09-10
Enamine
EN300-2757777-0.25g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5 95.0%
0.25g
$801.0 2025-03-20
Enamine
EN300-2757777-1.0g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5 95.0%
1.0g
$871.0 2025-03-20
Enamine
EN300-2757777-0.05g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5 95.0%
0.05g
$732.0 2025-03-20
Enamine
EN300-2757777-0.1g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5 95.0%
0.1g
$767.0 2025-03-20
Enamine
EN300-2757777-2.5g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5 95.0%
2.5g
$1707.0 2025-03-20
Enamine
EN300-2757777-10g
2-amino-2-(2-methoxyphenyl)-N-methylacetamide
1521432-90-5
10g
$3746.0 2023-09-10

2-amino-2-(2-methoxyphenyl)-N-methylacetamide 関連文献

2-amino-2-(2-methoxyphenyl)-N-methylacetamideに関する追加情報

Introduction to 2-amino-2-(2-methoxyphenyl)-N-methylacetamide (CAS No. 1521432-90-5) and Its Emerging Applications in Chemical Biology

2-amino-2-(2-methoxyphenyl)-N-methylacetamide, identified by the chemical abstracts service number 1521432-90-5, is a novel organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of amides, characterized by a carbonyl group bonded to a nitrogen atom, which is further substituted with an amino group and a methoxyphenyl moiety. The presence of these functional groups imparts distinct chemical and pharmacological properties, making it a promising candidate for further investigation in drug discovery and therapeutic development.

The structure of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide features a phenyl ring substituted with a methoxy group at the para position, enhancing its lipophilicity while maintaining solubility in polar solvents. This structural feature is particularly relevant in medicinal chemistry, as it allows for optimal partitioning between aqueous and lipid environments, which is crucial for membrane permeability and target binding efficiency. The amide linkage not only contributes to the compound's stability but also serves as a versatile scaffold for further derivatization, enabling the exploration of analogues with enhanced biological activity.

In recent years, there has been growing interest in amide-based compounds due to their broad spectrum of biological activities. Amides are known to exhibit inhibitory effects on various enzymes and receptors, making them valuable scaffolds for developing small-molecule inhibitors. Specifically, 2-amino-2-(2-methoxyphenyl)-N-methylacetamide has been investigated for its potential role in modulating pathways associated with inflammation, pain perception, and neurodegenerative diseases. Preliminary studies suggest that this compound may interact with specific targets such as serine proteases and ion channels, which are implicated in the pathogenesis of these conditions.

One of the most compelling aspects of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide is its potential application in the development of next-generation therapeutics. The methoxyphenyl group enhances binding affinity by increasing hydrophobic interactions with aromatic residues in protein targets, while the methylamino side chain provides steric hindrance that can fine-tune binding interactions. These features make it an attractive candidate for structure-based drug design, where computational modeling is used to predict binding modes and optimize lead compounds.

Recent advancements in chemical biology have enabled high-throughput screening (HTS) approaches to identify bioactive compounds rapidly. 1521432-90-5 has been subjected to HTS campaigns targeting enzymes involved in metabolic pathways relevant to cancer and cardiovascular diseases. Initial screening results indicate that this compound exhibits moderate inhibition against certain serine proteases, which are overexpressed in tumor cells and contribute to tumor progression. This finding underscores its potential as an anti-cancer agent and warrants further investigation into its mechanism of action.

The synthesis of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide presents an interesting challenge due to the need for precise functional group manipulation while maintaining regioselectivity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the phenyl ring with high enantioselectivity. These techniques ensure that the final product possesses the desired stereochemical configuration, which is critical for biological activity. Additionally, green chemistry principles have been integrated into synthetic routes to minimize waste and improve sustainability.

In vitro studies have revealed that 1521432-90-5 exhibits dose-dependent inhibitory effects on selected enzymes without significant off-target toxicity at therapeutic concentrations. For instance, preclinical data suggest that this compound may inhibit matrix metalloproteinase (MMP) enzymes, which are involved in tissue degradation during cancer metastasis and inflammation. The ability to modulate MMP activity could have therapeutic implications in conditions such as osteoarthritis and rheumatoid arthritis, where excessive MMP expression contributes to disease progression.

The pharmacokinetic profile of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide has been evaluated using animal models to assess its bioavailability, metabolic stability, and excretion pathways. Results indicate that the compound exhibits moderate oral bioavailability and undergoes extensive metabolism via cytochrome P450 (CYP) enzymes. Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens and predicting clinical efficacy. Furthermore, metabolic studies have identified key metabolites that could serve as biomarkers for monitoring treatment response.

The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies to translate laboratory findings into clinical applications. 1521432-90-5 has attracted interest from several biotechnology firms due to its promising preclinical data. Collaborative efforts are underway to optimize synthetic routes for large-scale production while ensuring compliance with regulatory standards for drug development. These partnerships accelerate the transition from bench research to market-ready therapeutics.

Future directions in the study of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide include exploring its role in modulating neural pathways associated with cognitive disorders such as Alzheimer's disease and Parkinson's disease. The phenyl ring substituent may interact with amyloid-beta plaques or alpha-synuclein aggregates through hydrophobic interactions, potentially mitigating neurodegeneration. Additionally, investigating its effects on peripheral nervous system disorders could uncover new therapeutic strategies for conditions like neuropathic pain or diabetic neuropathy.

The versatility of amides as pharmacophores continues to drive innovation in drug discovery programs worldwide. By leveraging structural motifs like those found in 1521432-90-5, researchers can develop compounds with tailored biological activities across multiple therapeutic areas. As computational tools become more sophisticated, virtual screening approaches will further enhance the identification of lead compounds with optimized pharmacokinetic profiles.

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